4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime
Overview
Description
4,6-Dichloro-2-(methylthio)pyrimidine is a compound useful in organic synthesis . It has the molecular formula C5H4Cl2N2S and a molecular weight of 195.07 g/mol . This compound reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .
Molecular Structure Analysis
The structure of 4,6-Dichloro-2-(methylthio)pyrimidine comprises six symmetry unique molecules that vary only slightly in their N—C—S—C torsion angle . All the molecules are planar to within less than 3.1° .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(methylthio)pyrimidine has a boiling point of 135-136 °C/14 mmHg and a melting point of 38-42 °C . It has the SMILES string CSc1nc(Cl)cc(Cl)n1 and the InChI 1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 .Scientific Research Applications
Synthesis and Chemical Interactions
Interaction with Glycine Esters : A study investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This reaction in the presence of triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).
Formation of Condensed Azines : Another study demonstrated that the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to pyrido[2,3-d]pyrimidine. This reaction further interacts with ethyl 3,3-diaminoacrylate to give a pyrimido[4,5,6-de][1,6]naphthyridine derivative (Bakulina et al., 2014).
Synthesis of Thieno[2,3‐d]pyrimidines : A study explored the preparation of several thieno[2,3-d]pyrimidines via intramolecular cyclisation using 6-(substituted methylthio)-5-pyrimidinecarbaldehyde intermediates derived from 6-chloropyrimidine-5-carbaldehydes and other compounds (Clark et al., 1993).
Synthesis of 4-Amino-Substituted 7-Iminopyrido[2,3-d]pyrimidines : This study showed that 4,6-dichloropyrimidine-5-carbaldehyde interacts with cyanomethyltriphenylphosphonium chloride to create new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, useful as intermediates in other syntheses (Zinchenko et al., 2017).
Biological and Pharmaceutical Research
Antibacterial Properties : A study investigated the antibacterial properties of newly synthesized 4-pyrimido-2-oxo-2H-chromen-3-carbaldehydes. The results indicated that these compounds effectively inhibit the growth of certain bacteria like Escherichia coli and Staphylococcus aureus (Govori-Odai et al., 2007).
Antitumor Activity : Research on 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines and their reactions with amines and methoxide showed potential antitumor properties. This study expanded the applications of pyrimidine-based compounds in cancer research (Grigoryan et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3OS/c1-13-6-10-4(7)3(2-9-12)5(8)11-6/h2,12H,1H3/b9-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDOJFRYZPCHJA-XNWCZRBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C(C(=N1)Cl)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693210 | |
Record name | N-{(E)-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime | |
CAS RN |
33097-12-0 | |
Record name | N-{(E)-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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